3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide
描述
3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors, which are known to inhibit the activity of enzymes that play a crucial role in various cellular processes.
作用机制
3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide inhibits the activity of BTK by binding to its active site, which prevents the activation of downstream signaling pathways. BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the survival and proliferation of malignant B-cells. Inhibition of BTK activity by this compound leads to the induction of apoptosis and cell cycle arrest in malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models of B-cell malignancies. In addition to its antitumor activity, this compound has also been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders and inflammatory diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of rheumatoid arthritis and lupus.
实验室实验的优点和局限性
3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for BTK. This compound has been shown to have minimal off-target effects, which makes it an ideal candidate for preclinical studies. However, this compound has several limitations, including its poor solubility and bioavailability, which may limit its clinical utility.
未来方向
There are several future directions for the development of 3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide, including the optimization of its pharmacokinetic properties and the evaluation of its clinical efficacy in various diseases. In addition, this compound may have potential applications in combination with other targeted therapies, such as inhibitors of PI3K/AKT/mTOR signaling pathway, which have been shown to have synergistic effects with BTK inhibitors in preclinical models of B-cell malignancies. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound inhibits the activity of BTK, which plays a crucial role in B-cell receptor signaling, leading to the induction of apoptosis and cell cycle arrest in malignant B-cells. This compound has several advantages for lab experiments, including its high potency and selectivity for BTK, but also has several limitations, including its poor solubility and bioavailability. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
科学研究应用
3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. Inhibition of BTK activity has been shown to have therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
属性
IUPAC Name |
3-[3-[(1H-imidazol-2-ylmethylamino)methyl]indol-1-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c17-15(22)5-8-21-11-12(13-3-1-2-4-14(13)21)9-18-10-16-19-6-7-20-16/h1-4,6-7,11,18H,5,8-10H2,(H2,17,22)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEJRCBRRMABMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC(=O)N)CNCC3=NC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。